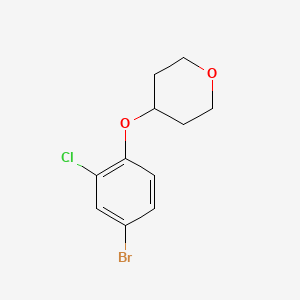![molecular formula C16H24ClNO3 B1397267 Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220016-73-8](/img/structure/B1397267.png)
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
W-18 was first synthesized in Canada in 1984. The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride consists of a piperidine ring attached to an ethoxybenzoate group via an ethoxy linker . The hydrochloride refers to the presence of a chloride ion, which is common in many pharmaceuticals to improve solubility.Physical and Chemical Properties Analysis
This compound has physical and chemical properties typical of a small organic molecule . These include a specific melting point, boiling point, and density, which are not specified in the available resources .Applications De Recherche Scientifique
1. Synthesis and Chemical Structure Analysis
Ethyl imidate hydrochlorides, including Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, have been synthesized and analyzed for their chemical structures. These compounds have been studied through IR, 1H- and 13C-NMR data, and elemental analysis, providing insights into their molecular configurations (Bekircan & Bektaş, 2008).
2. Applications in Selective Precipitation of Anions
This compound has been tested for its ability to selectively precipitate anions, demonstrating its potential in the selective removal and recovery of specific anions like chromate, molybdate, tungstate, and vanadate from aqueous solutions (Heininger & Meloan, 1992).
3. Role as an Anti-Juvenile Hormone Agent
As an anti-juvenile hormone agent, this compound has shown effects like inducing precocious metamorphosis in larvae. This highlights its potential role in developmental biology and pest control (Ishiguro et al., 2003).
4. Optical Nonlinear Properties
Research into the nonlinear optical properties of related compounds has been conducted, which could have implications for this compound's use in advanced optical materials and technologies (Abdullmajed et al., 2021).
5. Impurity Analysis in Pharmaceutical Products
It's also involved in the development of methods for the separation and determination of impurities in pharmaceutical products, underscoring its relevance in ensuring drug purity and safety (Vojta et al., 2015).
6. Degradation Pathway Studies
This compound's structure and degradation pathways have been analyzed, contributing to our understanding of environmental impact and biodegradation processes of similar chemical compounds (Li et al., 2016).
7. Synthesis of Potential Metabolites
The compound has been used in the synthesis of potential metabolites, aiding in the exploration of metabolic pathways and the pharmacological properties of related compounds (Sunthankar et al., 1993).
Propriétés
IUPAC Name |
ethyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-3-4-9-15(14)20-12-10-13-7-5-6-11-17-13;/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXXHHPQHLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)
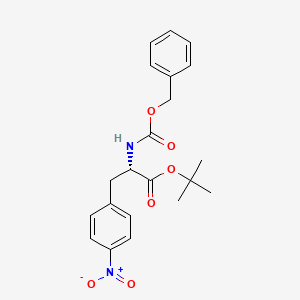
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)
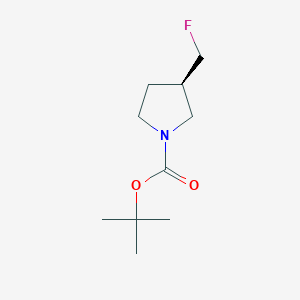
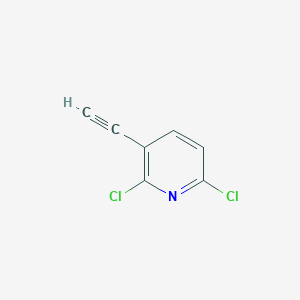

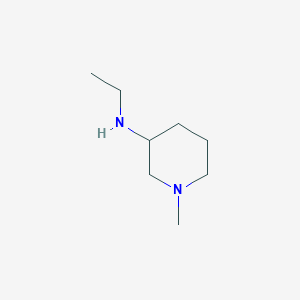
![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)



